REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[O:5][CH:6]([CH:13]1[O:18][CH2:17][C:16](=O)[N:15]([CH3:20])[C:14]1=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[ClH:32]>O1CCCC1>[ClH:32].[CH3:1][O:2][C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[O:5][CH:6]([CH:13]1[O:18][CH2:17][CH2:16][N:15]([CH3:20])[CH2:14]1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:1.2.3.4.5.6,9.10|
|
Name
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2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholin-3,5-dione
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Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(OC(C2=CC=CC=C2)C2C(N(C(CO2)=O)C)=O)C=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
under stirring for 6 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
ADDITION
|
Details
|
Dropwise addition
|
Type
|
STIRRING
|
Details
|
the whole was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The suspended solid was filtered
|
Type
|
WASH
|
Details
|
washed several times with THF
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The amorphous hydrochloride precipitated which
|
Type
|
WASH
|
Details
|
was washed several times with fresh ethyl ether
|
Type
|
FILTRATION
|
Details
|
By filtration there
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC1=C(OC(C2=CC=CC=C2)C2CN(CCO2)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |